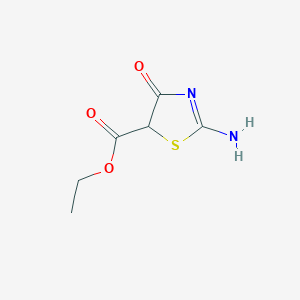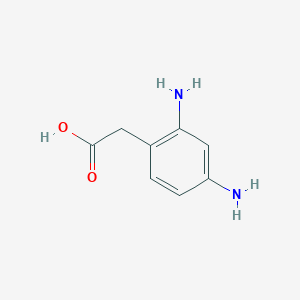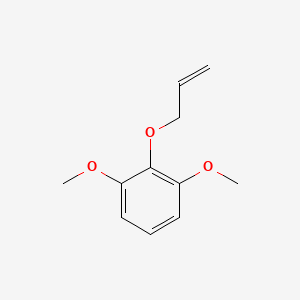
2-(4-Methylphenyl)-3,5-diphenyltetrazol-2-ium
Vue d'ensemble
Description
2-(4-Methylphenyl)-3,5-diphenyltetrazol-2-ium, referred to as 2-(4-MPT), is a heterocyclic compound with a molecular formula of C17H16N4. It is a member of the tetrazole family, which is a group of organic compounds that contain a five-membered ring of four nitrogen atoms and one carbon atom. 2-(4-MPT) is an important chemical compound due to its wide range of applications in a variety of scientific fields. It is used as a reagent for the synthesis of organic compounds, as a catalyst for the production of polymers, and as a fluorescent probe for the detection of metal ions. In addition, it has been studied for its potential use in the treatment of cancer and neurological diseases.
Applications De Recherche Scientifique
2-(4-MPT) has a wide range of applications in scientific research. It is used as a reagent for the synthesis of organic compounds, as a catalyst for the production of polymers, and as a fluorescent probe for the detection of metal ions. In addition, it has been studied for its potential use in the treatment of cancer and neurological diseases. It has also been used as a fluorescent probe for the detection of DNA and proteins, as well as for the detection of drugs and other molecules.
Mécanisme D'action
2-(4-MPT) has two main mechanisms of action. The first is its ability to act as an electron-donor, which allows it to interact with electron-deficient compounds. This interaction is believed to be responsible for its ability to act as a catalyst in the production of polymers. The second mechanism of action is its ability to interact with metal ions. This interaction is believed to be responsible for its ability to act as a fluorescent probe for the detection of metal ions.
Biochemical and Physiological Effects
2-(4-MPT) has been studied for its potential use in the treatment of cancer and neurological diseases. It has been shown to have anti-cancer activity by inhibiting the growth of tumor cells and inducing apoptosis. In addition, it has been shown to have neuroprotective effects by protecting neurons from oxidative stress and inflammation. It has also been shown to have anti-inflammatory and anti-oxidative effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-MPT) has a number of advantages for laboratory experiments. It is a relatively stable compound, which makes it easy to work with and store. In addition, it is a relatively inexpensive reagent, which makes it ideal for use in large-scale experiments. However, it is important to note that 2-(4-MPT) is a highly reactive compound, which can lead to unwanted side reactions if not carefully monitored.
Orientations Futures
2-(4-MPT) has a wide range of potential applications in scientific research. In the future, it could be used to develop more efficient catalysts for the production of polymers, as well as to develop more sensitive fluorescent probes for the detection of metal ions and other molecules. In addition, it could be further studied for its potential use in the treatment of cancer and neurological diseases. Finally, it could be used to develop new materials with improved properties, such as increased durability, increased strength, and increased thermal stability.
Propriétés
IUPAC Name |
2-(4-methylphenyl)-3,5-diphenyltetrazol-2-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N4/c1-16-12-14-19(15-13-16)24-22-20(17-8-4-2-5-9-17)21-23(24)18-10-6-3-7-11-18/h2-15H,1H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQHUDINLICEPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[N+]2=NC(=NN2C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30329099 | |
| Record name | 2-(4-methylphenyl)-3,5-diphenyltetrazol-2-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71658-33-8 | |
| Record name | 2-(4-methylphenyl)-3,5-diphenyltetrazol-2-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






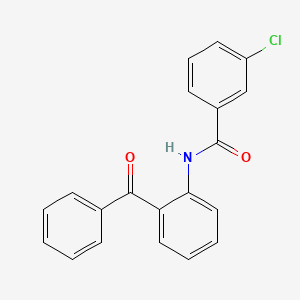

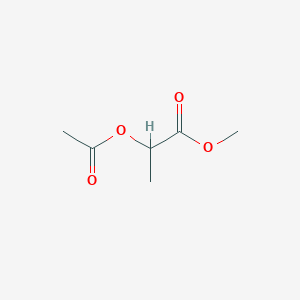
![2-[(2-Methoxyphenyl)methyl]butanedioic acid](/img/structure/B1619067.png)
![4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1619069.png)
![1-Methyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B1619070.png)
